An In-depth Technical Guide to 4-(Trifluoromethoxy)phenyl isocyanate
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenyl isocyanate
CAS Number: 35037-73-1
This technical guide provides comprehensive information on 4-(Trifluoromethoxy)phenyl isocyanate, a key reagent in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in synthesis and discovery.
Core Chemical and Physical Properties
4-(Trifluoromethoxy)phenyl isocyanate is an aromatic isocyanate notable for its trifluoromethoxy group, which imparts unique properties valuable in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3][4]
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 35037-73-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₄F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 203.12 g/mol | --INVALID-LINK-- |
| Appearance | Clear colorless to slightly yellow liquid | --INVALID-LINK-- |
| Density | 1.346 g/mL at 25 °C | --INVALID-LINK--[5] |
| Boiling Point | 78 °C at 22 mmHg | --INVALID-LINK-- |
| Melting Point | -29 °C | --INVALID-LINK-- |
| Flash Point | 70 °C (158 °F) - closed cup | --INVALID-LINK--[5] |
| Refractive Index | n20/D 1.458 | --INVALID-LINK--[5] |
| Solubility | Reacts with water | --INVALID-LINK--[6] |
Synthesis and Reactions: Experimental Protocols
4-(Trifluoromethoxy)phenyl isocyanate is a versatile intermediate, primarily used in the synthesis of urea derivatives, which are prominent in many kinase inhibitors and other therapeutic agents.[7]
General Protocol for the Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate
This protocol is based on the general synthesis of aryl isocyanates from the corresponding anilines using triphosgene.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM.
-
Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture will likely be a slurry. Filter the mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isocyanate.
-
The product can be purified by vacuum distillation.[8]
Synthesis of a Diaryl Urea Derivative: N-(4-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
This protocol details the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an aniline to form a diaryl urea, a common scaffold in kinase inhibitors.
Materials:
-
4-(Trifluoromethoxy)phenyl isocyanate
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.
-
To this stirred solution, add a solution of 4-(trifluoromethoxy)phenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-18 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.[7]
-
As the reaction proceeds, the diaryl urea product will often precipitate out of the solution as a solid.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold DCM to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[9][10]
Role in Drug Design and Development
The trifluoromethoxy group (-OCF₃) in 4-(trifluoromethoxy)phenyl isocyanate is of significant interest in drug design. This functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties.
Key Contributions of the Trifluoromethoxy Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[2][4]
-
Increased Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic centers, which can affect drug-receptor interactions and solubility.
-
Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to more potent and selective interactions with biological targets.[1]
This isocyanate is a key building block for synthesizing analogues of multi-kinase inhibitors like Sorafenib, where the urea linkage is crucial for binding to the enzyme's active site.[7][11]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 4-(trifluoromethoxy)phenyl isocyanate.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-(三氟甲氧基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]
- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
